molecular formula C19H15ClN2O3 B251695 N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide

Numéro de catalogue B251695
Poids moléculaire: 354.8 g/mol
Clé InChI: BVECWNSBAPMUCA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel protein that is responsible for the regulation of salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. CFTR dysfunction is associated with cystic fibrosis (CF), a genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with CFTR dysfunction.

Mécanisme D'action

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 inhibits N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide function by binding to the cytoplasmic side of the N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide protein, near the ATP binding site. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 prevents the binding of ATP to N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, which is required for the opening of the chloride ion channel. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to be a selective inhibitor of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with no significant effect on other chloride ion channels.
Biochemical and Physiological Effects:
N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to restore normal salt and water transport across the epithelial cells in various organs, including the lungs, pancreas, and sweat glands. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has also been shown to reduce inflammation and improve lung function in animal models of CF. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a therapeutic agent for the treatment of CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction.

Avantages Et Limitations Des Expériences En Laboratoire

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to be a selective inhibitor of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide, with no significant effect on other chloride ion channels. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a monotherapy or in combination with other N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide modulators for the treatment of CF. However, N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has limitations in terms of its bioavailability, stability, and toxicity. Further research is needed to optimize the formulation and dosage of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 for clinical use.

Orientations Futures

Future research on N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 should focus on optimizing the formulation and dosage of the compound for clinical use. Further studies are needed to evaluate the safety and efficacy of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 in human clinical trials. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 may also have potential applications in other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and pancreatitis. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 may also have potential applications in non-CF related diseases, such as diarrhea, polycystic kidney disease, and secretory diarrhea associated with cholera and other infectious diseases. Further research is needed to explore the full therapeutic potential of N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 in various diseases.

Méthodes De Synthèse

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with 2-chloro-4-methylbenzoyl chloride to form N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid. The second step involves the reaction of N-(2-chloro-4-methylbenzoyl)-4-aminobenzoic acid with furfurylamine to form N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide.

Applications De Recherche Scientifique

N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases associated with N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide dysfunction. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has been shown to inhibit N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide function in vitro and in vivo, leading to the restoration of normal salt and water transport across the epithelial cells. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has also been shown to improve lung function and reduce inflammation in animal models of CF. N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide(inh)-172 has the potential to be used as a monotherapy or in combination with other N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide modulators for the treatment of CF.

Propriétés

Formule moléculaire

C19H15ClN2O3

Poids moléculaire

354.8 g/mol

Nom IUPAC

N-[4-[(2-chloro-4-methylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12-4-9-15(16(20)11-12)18(23)21-13-5-7-14(8-6-13)22-19(24)17-3-2-10-25-17/h2-11H,1H3,(H,21,23)(H,22,24)

Clé InChI

BVECWNSBAPMUCA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

SMILES canonique

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.